2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Substituting this building block with non-nitro analogs can derail SNAr reactivity and compromise downstream pharmacophore formation. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) provides the precise electronic profile required for reliable kinase and PLA2 inhibitor synthesis. • Synergistic -NO2/-CF3 activation of the 2-chloro position enables SNAr reactivity unmatched by non-nitro analogs such as 2-chloro-5-(trifluoromethyl)pyridine • Demonstrated 90% synthetic yield in PLA2 inhibitor routes; >98% GC purity preserves SAR integrity at scale • Orthogonal Cl, NO2, and CF3 reactivity enables rapid, divergent exploration of chemical space for agrochemical and medicinal chemistry programs

Molecular Formula C6H2ClF3N2O2
Molecular Weight 226.54 g/mol
CAS No. 72587-15-6
Cat. No. B1587248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
CAS72587-15-6
Molecular FormulaC6H2ClF3N2O2
Molecular Weight226.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F
InChIInChI=1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H
InChIKeyDRPIKFKCAJGTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6): A Strategic Heterocyclic Building Block for Advanced Synthesis


2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) is a highly functionalized, halogenated nitropyridine derivative. Its core structure comprises a pyridine ring substituted with an electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position, a nitro (-NO₂) group at the 3-position, and a reactive chloro (-Cl) group at the 2-position [1]. This unique combination of substituents creates a molecule with finely tuned electronic and steric properties, making it a valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries [2]. Its commercial availability in high purity grades underscores its established role in demanding synthetic applications .

The Risk of Substitution: Why Closely Related Pyridine Analogs Cannot Replace 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6)


Attempting to substitute 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine with a simpler, more readily available analog can derail a synthetic route or compromise the properties of the final target. The precise arrangement and electronic interplay of its three substituents are not easily replicated. The electron-withdrawing nitro and trifluoromethyl groups collectively activate the 2-chloro position for nucleophilic aromatic substitution (SNAr) in a way that a non-nitro analog like 2-chloro-5-(trifluoromethyl)pyridine cannot match [1]. Furthermore, the specific substitution pattern can dictate the regioselectivity of subsequent transformations and profoundly influences the final compound's lipophilicity, metabolic stability, and biological activity. The evidence below quantifies where these differences are most pronounced, guiding selection and mitigating the risk of experimental failure.

Procurement Evidence Guide: Quantifying the Synthetic and Performance Advantages of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) Over Key Analogs


Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to Non-Nitro Analog

The presence of both a nitro and a trifluoromethyl group on the pyridine ring dramatically activates the 2-chloro position for nucleophilic aromatic substitution (SNAr) reactions. In contrast, the analog lacking the nitro group, 2-chloro-5-(trifluoromethyl)pyridine, is significantly less reactive and can require harsh conditions or lead to unwanted side reactions [1]. This difference is fundamental to the compound's utility as a versatile building block.

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

High-Yield Synthesis as a Key Intermediate in Phospholipase A2 Inhibitor Production

The compound is reported as an intermediate in the synthesis of phospholipase A2 inhibitors. A patent describes its preparation from 3-nitro-5-(trifluoromethyl)pyridin-2-ol in 90% yield, demonstrating a robust and scalable synthetic route [1]. While direct yield comparisons to all alternative routes are not provided, this high yield underscores its practical viability for large-scale production.

Process Chemistry Pharmaceutical Synthesis Drug Discovery

Commercial Availability in High Purity (98%+ by GC) for Reproducible Research

Leading chemical suppliers offer 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine at a purity of >98.0% (GC) . This level of purity is essential for minimizing side reactions and ensuring consistent, reproducible results in research and development. While other regioisomers, such as 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, are also commercially available, their purity specifications may vary, and the specific 2-chloro-3-nitro-5-(trifluoromethyl) pattern is uniquely specified for certain applications .

Analytical Chemistry Quality Control Medicinal Chemistry

Strategic Functional Group Orthogonality for Complex Molecule Assembly

The compound's three distinct functional groups—a chloro, a nitro, and a trifluoromethyl—provide multiple orthogonal sites for synthetic elaboration. This allows for the sequential and selective introduction of molecular complexity. In contrast, the analog 2-chloro-5-(trifluoromethyl)pyridine lacks the nitro group, reducing the number of available reaction pathways [1]. This orthogonality is a key differentiator for designing multi-step syntheses.

Organic Synthesis Drug Discovery Agrochemicals

Differentiation from Closest Regioisomer via Distinct Reactivity and Application Space

The closest regioisomer, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9), has been reported as an intermediate for COMT inhibitors . In contrast, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is documented in patents for novel pesticidal compounds (WO2023056789) [1] and as an intermediate for phospholipase A2 inhibitors [2]. This difference in downstream patent applications highlights that the precise substitution pattern is not interchangeable and dictates the compound's utility in specific therapeutic or agrochemical areas.

Medicinal Chemistry Patent Analysis Agrochemicals

Key Application Scenarios for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6): Where Differentiation Drives Value


Synthesis of Kinase and Phospholipase A2 Inhibitors Requiring a 3-Nitro-5-trifluoromethylpyridine Core

This compound is ideally suited for medicinal chemistry programs targeting the development of novel kinase or phospholipase A2 (PLA2) inhibitors. As demonstrated by its use as a key intermediate in the synthesis of PLA2 inhibitors [1], the specific 2-chloro-3-nitro-5-(trifluoromethyl) substitution pattern is required for the downstream formation of the active pharmacophore. The high purity (>98% GC) of commercially available material ensures that SAR studies are not confounded by impurities, and its high synthetic yield (90%) [1] makes it a cost-effective choice for scale-up.

Development of Next-Generation Agrochemicals with Enhanced Crop Protection

In the agrochemical industry, this building block is a critical starting material for creating novel herbicides, insecticides, and fungicides. Its role is directly evidenced by its inclusion in patent applications for new pesticidal compounds (e.g., WO2023056789) [2]. The orthogonal reactivity of its chloro, nitro, and trifluoromethyl groups provides medicinal and process chemists with the flexibility to access diverse chemical space, a significant advantage over simpler analogs that lack the nitro group [3]. This enables the rapid exploration of structure-activity relationships for optimizing potency, selectivity, and environmental fate.

Advanced Organic Synthesis and Methodology Development Involving SNAr and Cross-Coupling

For academic and industrial research groups focused on developing new synthetic methodologies, this compound is an excellent substrate for investigating nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Its electron-deficient nature, due to the synergistic effect of the nitro and trifluoromethyl groups, ensures high reactivity in SNAr compared to non-nitro analogs [4]. This makes it a reliable model system for reaction discovery and optimization, leading to the development of more robust and efficient synthetic protocols.

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